6-Amino-2-methylheptanoic acid hydrochloride
Overview
Description
6-Amino-2-methylheptanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon chain (heptanoic acid), with an amino group (-NH2) attached to the second carbon and a methyl group (-CH3) attached to the sixth carbon . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 195.69 . More specific physical and chemical properties, such as solubility or melting point, are not provided in the sources I found.Scientific Research Applications
Chemical Synthesis and Peptide Modification
6-Amino-2-methylheptanoic acid hydrochloride is notable for its applications in chemical synthesis and peptide modification. The derivative 6-aminohexanoic acid, sharing structural similarities, has been extensively studied for its role in the synthesis of modified peptides and as a linker in biologically active structures. This reflects the potential of this compound in the domain of peptide research, where it may serve as a crucial building block for the development of novel compounds with significant biological activities (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Material Science and Polymer Production
The synthesis techniques involving this compound can also contribute to advancements in material science, particularly in the production of polymers. Research on 6-aminohexanoic acid illustrates its utility in the nylon industry, suggesting that its methylated derivative could similarly impact the synthesis of polyamide fibers or other synthetic materials with enhanced properties. Such applications indicate the compound's versatility beyond biological systems, extending to industrial manufacturing processes where its chemical stability and reactivity are beneficial (Hu Yong-hong, 2009).
Environmental Biotechnology
Moreover, this compound holds promise in environmental biotechnology. A study involving the biodegradation of related compounds, like 6-aminohexanoic acid, by microbial enzymes demonstrates potential applications in pollution mitigation. The enzyme-driven breakdown of nylon-related pollutants showcases how derivatives of this compound might be employed in bioremediation strategies, offering a sustainable approach to managing environmental contaminants (Kinoshita et al., 1981).
Nanotechnology
In nanotechnology, the compound's derivatives have been explored for modifying the solubility and functionalization of carbon nanotubes (CNTs). Studies indicate that amino acid derivatives, including those structurally related to this compound, can significantly influence the dispersion and interaction of CNTs in various solvents. This opens avenues for the creation of new materials with applications ranging from electronics to drug delivery systems, where the tailored solubility and functional properties of CNTs are crucial (Zeng, Zhang, & Barron, 2005).
Safety and Hazards
Properties
IUPAC Name |
6-amino-2-methylheptanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(8(10)11)4-3-5-7(2)9;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYPDFQFCPUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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